molecular formula C11H18N2O2Si B14526531 Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate CAS No. 62305-42-4

Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate

Cat. No.: B14526531
CAS No.: 62305-42-4
M. Wt: 238.36 g/mol
InChI Key: HRQAAJGEECFSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom of the hydrazine moiety, along with a methyl and phenyl group attached to the same nitrogen atom

Preparation Methods

The synthesis of Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate typically involves the reaction of 2-methyl-2-phenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced to form hydrazine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or alkoxides.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the desired reaction pathway and product formation.

Scientific Research Applications

Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can undergo metabolic transformations to release active hydrazine derivatives that exert their effects by inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate can be compared with other hydrazine derivatives such as:

    Phenylhydrazine: Unlike this compound, phenylhydrazine lacks the trimethylsilyl group, making it less stable and less lipophilic.

    Methylhydrazine: This compound has a simpler structure with only a methyl group attached to the hydrazine moiety, resulting in different reactivity and applications.

    Trimethylsilyl hydrazine: Similar to this compound, but without the phenyl group, leading to differences in chemical behavior and biological activity.

Properties

CAS No.

62305-42-4

Molecular Formula

C11H18N2O2Si

Molecular Weight

238.36 g/mol

IUPAC Name

trimethylsilyl N-(N-methylanilino)carbamate

InChI

InChI=1S/C11H18N2O2Si/c1-13(10-8-6-5-7-9-10)12-11(14)15-16(2,3)4/h5-9H,1-4H3,(H,12,14)

InChI Key

HRQAAJGEECFSPW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)NC(=O)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.